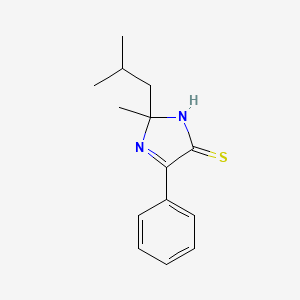

2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isobutyl group, a methyl group, and a phenyl group attached to the imidazole ring, along with a thione group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the cyclization of a suitable precursor containing the required functional groups. For example, a reaction between an amine and a diketone can form the imidazole core, followed by subsequent modifications to introduce the isobutyl, methyl, and phenyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include steps such as:

Preparation of starting materials: : Acquiring or synthesizing the necessary precursors.

Cyclization reaction: : Forming the imidazole ring.

Functional group modifications: : Introducing the isobutyl, methyl, and phenyl groups.

Purification: : Removing impurities and by-products to obtain the final compound.

Analyse Des Réactions Chimiques

Reactivity and Functionalization

The chemical reactivity of 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione allows for various functionalization reactions:

-

Nucleophilic Substitution :

-

Oxidation Reactions :

-

The thione can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

This transformation can modify the biological activity and solubility of the compound.

-

-

Condensation Reactions :

-

The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures, which may exhibit enhanced pharmacological properties.

-

Antibacterial Activity

Research has shown that imidazole derivatives possess significant antibacterial properties. For example, studies have indicated that similar thione compounds exhibit activity against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Klebsiella pneumoniae.

Pharmacological Potential

The unique structure of this compound suggests potential applications in drug development:

-

Antimicrobial Agents : Due to their ability to inhibit bacterial growth.

-

Enzyme Inhibitors : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

Applications De Recherche Scientifique

2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione is a sulfur-containing heterocyclic compound belonging to the imidazole family. It features an isobutyl and phenyl group, which contribute to its chemical properties and potential applications. As a thione, it contains a sulfur atom double-bonded to a carbon atom, which plays a critical role in its reactivity and biological activity.

Scientific Research Applications

this compound has applications in diverse fields:

- Synthesis The compound can be synthesized through various methods involving the reaction of appropriate precursors, often utilizing thioamide chemistry or cyclization techniques.

- Pharmaceuticals and Agrochemicals Its synthesis has been explored in the context of developing pharmaceuticals and agrochemicals.

- Antimicrobial and Antifungal Properties It is part of a broader class of compounds known for their diverse biological activities, including antimicrobial and antifungal properties.

- Biological effects The mechanism by which this compound exerts its biological effects involves interactions at the molecular level.

Other compounds containing a 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon .

Reaction and classification

The compound can participate in various chemical reactions due to its functional groups:

- Electrophilic attack

- Nucleophilic attack

- Oxidation

- Reduction

The compound is classified as an imidazole derivative and can be categorized under thiones due to the presence of the sulfur atom.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- The reactions often require careful temperature control and monitoring of reaction times to ensure high yields and purity.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Mécanisme D'action

The mechanism by which 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isobutyl-3,5-(and 3,6)-dimethyl pyrazine: : Used as a flavor and fragrance agent with a cocoa-like odor.

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: : Investigated for antiviral activity.

Uniqueness

2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione stands out due to its specific combination of substituents on the imidazole ring, which can influence its reactivity and biological activity. Its thione group also adds a unique dimension to its chemical behavior compared to other imidazole derivatives.

Activité Biologique

2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione (CAS Number: 899926-42-2) is a compound belonging to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H18N2S. The compound features a thione functional group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against common bacterial strains, revealing that certain derivatives possess potent antibacterial effects.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 2-Isobutyl... | 20 | E. coli |

| 2-Isobutyl... | 22 | P. aeruginosa |

| 2-Isobutyl... | 25 | B. subtilis |

| Streptomycin | 32 | E. coli |

In this study, the compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

Case Study:

A recent study demonstrated that the administration of imidazole derivatives significantly reduced inflammation in animal models by modulating the NF-kB pathway. This suggests that this compound may exhibit similar effects .

Anticancer Activity

The anticancer potential of imidazole compounds has been a focus of research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Research Findings:

In vitro studies showed that certain imidazole derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves interference with cellular signaling pathways critical for tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease processes. For instance:

- Antibacterial Mechanism: The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes.

- Anti-inflammatory Mechanism: It likely reduces the production of inflammatory mediators through modulation of signaling pathways.

- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through activation of caspases or inhibition of survival pathways.

Propriétés

IUPAC Name |

2-methyl-2-(2-methylpropyl)-4-phenyl-1H-imidazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10(2)9-14(3)15-12(13(17)16-14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBMSLQIKQUXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(NC(=S)C(=N1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.